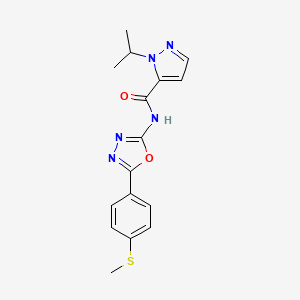

1-isopropyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-isopropyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic molecule. Known for its varied applications in research and industry, it includes several distinct functional groups which contribute to its chemical behavior and reactivity.

Synthetic Routes and Reaction Conditions

The synthesis involves several steps, starting with the formation of the 1H-pyrazole ring. The key intermediates include:

Formation of the 1H-pyrazole ring via a reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Construction of the 1,3,4-oxadiazole ring, typically via cyclization reactions that require specific reagents like hydrazides and acyl chlorides.

Introduction of the 4-(methylthio)phenyl group and the isopropyl substituent.

Industrial Production Methods

Industrial production leverages optimized reaction conditions, focusing on catalyst selection, temperature control, and efficient purification methods to ensure high yield and purity.

Types of Reactions

Oxidation: : Oxidative reactions can alter the methylthio group into a sulfoxide or sulfone.

Reduction: : Reduction reactions, often involving hydrogenation, can modify the oxadiazole ring.

Substitution: : Various nucleophiles can attack electrophilic sites on the molecule, allowing for substitution reactions.

Common Reagents and Conditions

Oxidation: : Peracids or KMnO₄.

Reduction: : LiAlH₄ or NaBH₄.

Substitution: : Halides and bases.

Major Products

Depending on the reaction, products can range from sulfoxides to substituted pyrazoles.

Chemistry

The compound's reactivity makes it useful as a starting material for synthesizing more complex structures.

Biology

Its interactions with biomolecules are of interest, potentially acting as enzyme inhibitors.

Medicine

Studies may investigate its pharmacological properties, including potential therapeutic benefits.

Industry

Used in the synthesis of advanced materials and as a potential component in agrochemicals.

作用機序

The compound's mechanism involves binding to specific molecular targets, disrupting normal biological functions. The pathways are typically associated with enzyme inhibition or receptor modulation.

類似化合物との比較

Compared to other oxadiazole and pyrazole derivatives, this compound's unique substituents enhance its chemical reactivity and biological activity.

Similar Compounds

Other oxadiazole derivatives.

Substituted pyrazoles.

Thioether-containing molecules.

Each similar compound shares a core structure but varies in substituents, influencing reactivity and application scope.

生物活性

1-Isopropyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's structure features a pyrazole ring linked to an oxadiazole moiety, which is known for its diverse biological activities. The presence of the methylthio group is significant as it can influence the compound's lipophilicity and bioactivity.

Antioxidant Activity

Research indicates that oxadiazole derivatives exhibit notable antioxidant properties. A study demonstrated that compounds similar to this compound showed radical scavenging activity ranging from 32.0% to 87.3% at a concentration of 25 µM, compared to ascorbic acid as a reference . This suggests that the compound may have protective effects against oxidative stress.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been examined through various assays. In vivo studies using carrageenan-induced paw edema models revealed significant edema inhibition (23.6% to 82.3%) at doses of 25 mg/kg, indicating its effectiveness in reducing inflammation compared to standard anti-inflammatory drugs like Indomethacin .

Antimicrobial Activity

Preliminary studies suggest that compounds within this class may possess antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains with minimum inhibitory concentrations (MIC) reported at 50 µM against E. coli and 75 µM against S. agalactiae . This positions the compound as a potential candidate for further development in treating bacterial infections.

The biological activities of the compound are likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The structural components of the compound suggest potential interactions with key enzymes involved in inflammatory processes and microbial metabolism.

- Radical Scavenging : The oxadiazole moiety is known for its ability to donate electrons and neutralize free radicals, contributing to its antioxidant effects.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study assessing the anti-inflammatory effects of similar pyrazole derivatives, researchers found that compounds exhibited dual inhibition of COX-2 and lipoxygenase pathways. This dual action was associated with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant capacity of oxadiazole derivatives demonstrated significant protection against oxidative damage in cellular models. The results indicated that these compounds could reduce markers of oxidative stress significantly more than control groups .

特性

IUPAC Name |

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-10(2)21-13(8-9-17-21)14(22)18-16-20-19-15(23-16)11-4-6-12(24-3)7-5-11/h4-10H,1-3H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWDAMOJTUHPAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。